

A Technical Guide to the Physical Characteristics of 5-Methyl-4-Nitrothiazole

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Compound of Interest		
Compound Name:	5-methyl-4-nitroThiazole	
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Abstract

This technical guide provides a comprehensive overview of the known and anticipated physical characteristics of **5-methyl-4-nitrothiazole** (CAS No: 26213-86-5). Due to the limited availability of experimentally determined data for this specific compound in publicly accessible literature, this document outlines the expected properties based on the analysis of structurally related compounds, particularly other nitrothiazole derivatives. Furthermore, this guide details the standard experimental protocols required for the precise determination of its physical and spectral properties, offering a foundational framework for researchers working with this and similar molecules.

Introduction

5-methyl-4-nitrothiazole is a heterocyclic organic compound featuring a thiazole ring substituted with a methyl and a nitro group. The presence of the nitro group, a strong electron-withdrawing functionality, is expected to significantly influence the molecule's polarity, reactivity, and spectroscopic signature. While specific experimental data for **5-methyl-4-nitrothiazole** is scarce, understanding its physical characteristics is crucial for its synthesis, purification, and application in various research and development contexts, including medicinal chemistry and materials science. This guide aims to bridge the current information gap by providing a combination of data on analogous compounds and detailed methodologies for experimental characterization.



Molecular and Predicted Physical Properties

While specific experimental data is not readily available, the fundamental molecular properties of **5-methyl-4-nitrothiazole** can be calculated, and its physical properties can be estimated based on data from similar compounds.

Table 1: Molecular Properties of 5-Methyl-4-Nitrothiazole

Property	Value	Source
CAS Number	26213-86-5	ChemSrc[1]
Molecular Formula	C4H4N2O2S	ChemSrc[1]
Molecular Weight	144.15 g/mol	ChemSrc[1]

For context, the physical properties of a structurally related isomer, 4-methyl-5-nitrothiazole, have been predicted and are presented below. It is important to note that these are not experimentally verified values for **5-methyl-4-nitrothiazole** and should be treated as estimates.

Table 2: Predicted Physical Properties of 4-Methyl-5-Nitrothiazole (Isomer)

Property	Predicted Value	Source
Boiling Point	243.008 °C at 760 mmHg	N/A
Density	1.438 g/cm ³	N/A

Spectroscopic Characterization

The structural elucidation of **5-methyl-4-nitrothiazole** relies on various spectroscopic techniques. Based on the general characteristics of nitrothiazoles, the following spectral data can be anticipated.[2]

Table 3: Anticipated Spectroscopic Data for **5-Methyl-4-Nitrothiazole**



Technique	Expected Observations
¹ H NMR	A singlet for the methyl protons and a singlet for the proton on the thiazole ring. The chemical shift of the ring proton is expected to be downfield due to the electron-withdrawing effect of the nitro group.[2]
¹³ C NMR	Resonances for the methyl carbon and the carbons of the thiazole ring. The carbon bearing the nitro group is expected to be significantly deshielded.[2]
IR Spectroscopy	Strong absorption bands characteristic of the nitro group (asymmetric and symmetric stretching), typically in the regions of 1550-1500 cm ⁻¹ and 1390-1330 cm ⁻¹ , respectively.[2]
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (144.15 g/mol). Fragmentation patterns may involve the loss of the nitro group and cleavage of the thiazole ring.

Experimental Protocols for Physical Characterization

Accurate determination of the physical properties of **5-methyl-4-nitrothiazole** is essential. The following are standard laboratory protocols for these measurements.

Melting Point Determination

The melting point is a critical indicator of purity.

- Apparatus: Capillary tubes, melting point apparatus (e.g., Mel-Temp), thermometer.
- Procedure:



- A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
- The sample is heated at a steady rate (initially rapid, then slow, ~1-2 °C per minute, near the expected melting point).
- The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

Boiling Point Determination

- Apparatus: Small test tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., oil bath).
- Procedure:
 - A small amount of the liquid sample (if applicable) is placed in a small test tube.
 - A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
 - The test tube is attached to a thermometer and heated in a heating bath.
 - As the temperature rises, a stream of bubbles will emerge from the capillary tube.
 - The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Understanding solubility is crucial for purification and formulation.

Apparatus: Test tubes, vortex mixer (optional), a range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).



• Procedure:

- A small, accurately weighed amount of the solute (e.g., 1-5 mg) is placed in a test tube.
- A measured volume of the solvent (e.g., 1 mL) is added.
- The mixture is agitated vigorously (e.g., by vortexing or shaking) for a set period.
- The mixture is visually inspected for the presence of undissolved solid.
- Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by techniques such as UV-Vis spectroscopy or HPLC analysis of the supernatant.

Spectroscopic Analysis Protocols

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₀).
 - The solution is transferred to an NMR tube.
 - The NMR spectrum is acquired on an NMR spectrometer. Both ¹H and ¹³C NMR spectra should be obtained for full structural elucidation.
- Infrared (IR) Spectroscopy:
 - For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
 - The IR spectrum is recorded using an FTIR spectrometer.
- Mass Spectrometry (MS):
 - The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

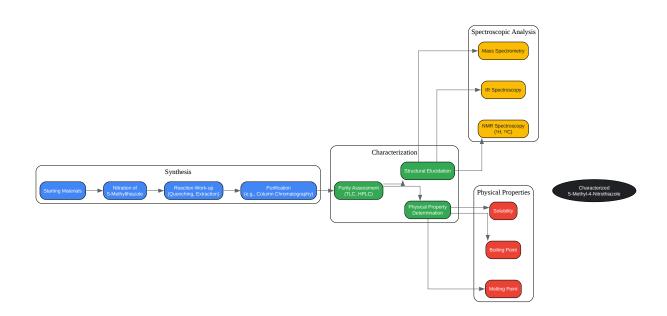


- The molecules are ionized (e.g., by electron impact or electrospray ionization).
- The mass-to-charge ratio of the resulting ions is measured.

Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent physical and spectral characterization of **5-methyl-4-nitrothiazole**. This process ensures the identity and purity of the synthesized compound.





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Caption: Workflow for the synthesis and characterization of **5-methyl-4-nitrothiazole**.



Conclusion

This technical guide consolidates the currently available information on the physical characteristics of **5-methyl-4-nitrothiazole** and provides a clear roadmap for its experimental determination. While direct experimental data remains elusive in the public domain, the provided protocols and comparative data for related compounds offer a valuable resource for researchers. The outlined workflow for synthesis and characterization emphasizes the critical steps required to ensure the quality and identity of this compound for its potential applications in scientific research and drug development. It is recommended that any new experimental data for **5-methyl-4-nitrothiazole** be published to enrich the collective knowledge base for the scientific community.

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